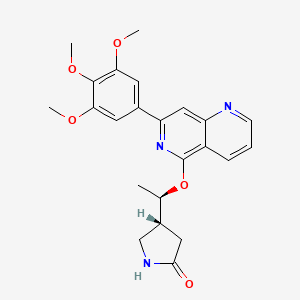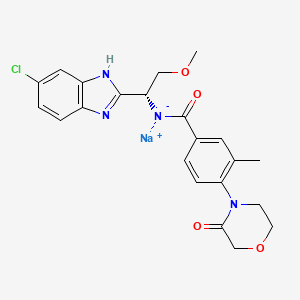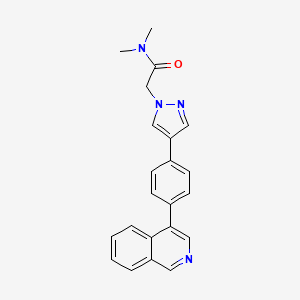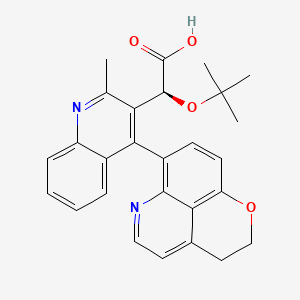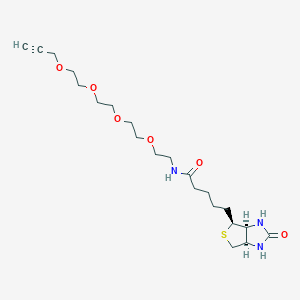
Acetylene-PEG4-biotin conjugate
Übersicht
Beschreibung
Acetylene-PEG4-biotin conjugate, also known as Biotin-PEG4-alkyne, is a polyethylene glycol (PEG) derivative containing a biotin group and an alkyne group . It is used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin via bioorthogonal azide–alkyne cycloaddition reaction for developing photopatternable protein material .
Molecular Structure Analysis
The molecular formula of Acetylene-PEG4-biotin conjugate is C21H35N3O6S . Its molecular weight is 457.58 g/mol . The structure includes a biotin group, a PEG4 linker, and an acetylene group .
Chemical Reactions Analysis
The alkyne group in Acetylene-PEG4-biotin conjugate is reactive with azide moiety via Click Chemistry reaction to form a stable triazole linkage . This reaction is often used in bioconjugation to introduce biotin into azide-modified systems of interest .
Physical And Chemical Properties Analysis
The Acetylene-PEG4-biotin conjugate is a solid substance . It has a molecular weight of 457.58 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
- Application Summary : Acetylene-PEG4-biotin conjugate is used in the process of PEGylation and biotinylation. PEGylation is the process of attaching the strands of the polymer PEG (Polyethylene Glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics . Biotinylation is the process of attaching biotin to proteins and other macromolecules .
- Methods of Application : The Acetylene-PEG4-biotin conjugate can react with primary amines in proteins to form stable amide bonds. This process is typically carried out in an alkaline buffer .
- Results or Outcomes : The PEGylation process can increase the molecule’s size, shielding it from the host’s immune system, and increase its hydrodynamic volume, which can prolong its circulatory time by reducing renal clearance . Biotinylation allows the molecule to be detected or purified using streptavidin probes or resins .
-
- Application Summary : Acetylene-PEG4-biotin conjugate can be used in the development of antibody-drug conjugates (ADCs). ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies .
- Methods of Application : The researchers produced a trastuzumab–biotin conjugate by incorporating the peptide tag onto the C terminus of the heavy chains of trastuzumab and reacting it with DBCO-(PEG)4-biotin .
- Results or Outcomes : The reaction only generated 90% heavy-chain mono-adduct and no reaction between liberated thiols and cyclooctyne was observed .
-
- Application Summary : Acetylene-PEG4-biotin conjugate is used for biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
- Methods of Application : The Acetylene-PEG4-biotin conjugate reacts with aldehydes formed by periodate-oxidation of sugar groups .
- Results or Outcomes : Biotinylated glycoproteins can be detected or purified using streptavidin probes or resins .
-
- Application Summary : Acetylene-PEG4-biotin conjugate can be used for biotin labeling of antibodies, proteins and other primary amine-containing macromolecules .
- Methods of Application : The NHS-ester group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .
- Results or Outcomes : The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .
-
- Application Summary : Acetylene-PEG4-biotin conjugate is used for biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .
- Methods of Application : The Acetylene-PEG4-biotin conjugate reacts with aldehydes formed by periodate-oxidation of sugar groups .
- Results or Outcomes : Biotinylated glycoproteins can be detected or purified using streptavidin probes or resins .
Safety And Hazards
The Acetylene-PEG4-biotin conjugate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Alkyne | |
CAS RN |
1262681-31-1 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)
